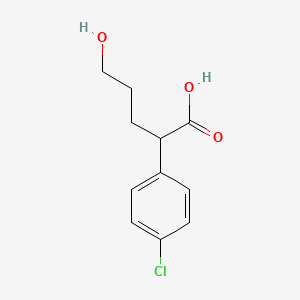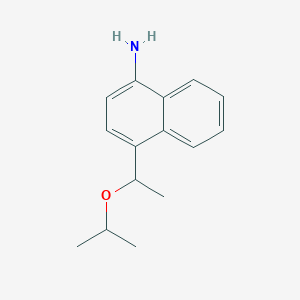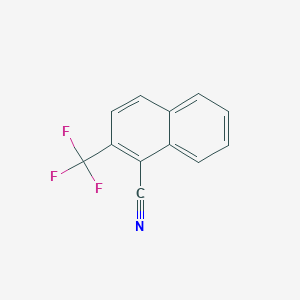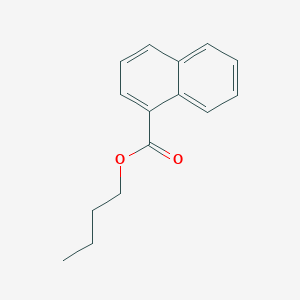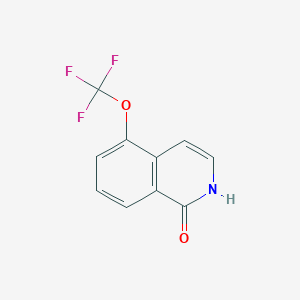
5-(trifluoromethoxy)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolin-1(2H)-ones. This compound is characterized by the presence of a trifluoromethoxy group attached to the fifth position of the isoquinolin-1(2H)-one core structure. Isoquinolin-1(2H)-ones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation and annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can yield isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The electro-oxidative intramolecular C-H amination has emerged as a powerful platform for synthesizing nitrogen-containing heterocycles under metal- and external oxidant-free conditions . This method is environmentally friendly and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinolin-1(2H)-ones.
Scientific Research Applications
5-(Trifluoromethoxy)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of tankyrase activity, which plays a role in the regulation of WNT signaling pathways . This inhibition can lead to the suppression of oncogenic signaling and growth inhibition of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Aryl-5-substituted isoquinolin-1-ones: These compounds exhibit similar structural features and biological activities, such as potent inhibition of tankyrase activity.
2-Trifluoromethylquinolines: These compounds share the trifluoromethoxy group and exhibit favorable properties, including blue emission.
Uniqueness
5-(Trifluoromethoxy)isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to inhibit tankyrase activity and its potential therapeutic applications make it a valuable compound for scientific research and drug development.
Properties
CAS No. |
630423-20-0 |
|---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |
InChI Key |
QOYYLBLZOGTYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




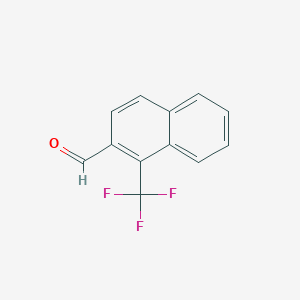

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)



